2-(2,6-Dioxopiperidin-3-yl)phthalimidine-C5-Br
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Overview
Description
2-(2,6-Dioxopiperidin-3-yl)phthalimidine-C5-Br is a compound used primarily in the synthesis of proteolysis-targeting chimeras (PROTACs). These chimeras are designed to target specific proteins for degradation by the ubiquitin-proteasome system. This compound acts as a ligand-linker conjugate for E3 ligase, which is crucial in the PROTAC mechanism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dioxopiperidin-3-yl)phthalimidine-C5-Br involves multiple steps. The starting materials typically include phthalimide and 2,6-dioxopiperidine. The reaction conditions often require the use of dehydrating agents such as phosphorus pentoxide or thionyl chloride to generate the corresponding nitrile .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions are carefully monitored to maintain the integrity of the compound and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dioxopiperidin-3-yl)phthalimidine-C5-Br undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom at the C5 position can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
2-(2,6-Dioxopiperidin-3-yl)phthalimidine-C5-Br is widely used in scientific research, particularly in the development of PROTACs. These chimeras are employed in:
Chemistry: Used to study the degradation of specific proteins and understand their roles in various biochemical pathways.
Biology: Helps in investigating the function of proteins in cellular processes.
Medicine: Potential therapeutic applications in targeting disease-causing proteins for degradation.
Industry: Used in the development of new drugs and therapeutic agents.
Mechanism of Action
The compound functions as a ligand-linker conjugate for E3 ligase in the PROTAC mechanism. It binds to the target protein and recruits the E3 ligase, which tags the protein with ubiquitin. This tagging marks the protein for degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system, which is responsible for protein degradation in cells .
Comparison with Similar Compounds
Similar Compounds
Phthalimidine: Shares a similar core structure but lacks the bromine atom at the C5 position.
2,6-Dioxopiperidin-3-yl derivatives: Similar in structure but may have different substituents at various positions.
Uniqueness
2-(2,6-Dioxopiperidin-3-yl)phthalimidine-C5-Br is unique due to its specific structure, which allows it to function effectively as a ligand-linker conjugate in PROTACs. The presence of the bromine atom at the C5 position enhances its binding affinity and specificity for the target protein and E3 ligase .
Properties
Molecular Formula |
C18H21BrN2O3 |
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Molecular Weight |
393.3 g/mol |
IUPAC Name |
3-[7-(5-bromopentyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C18H21BrN2O3/c19-10-3-1-2-5-12-6-4-7-13-14(12)11-21(18(13)24)15-8-9-16(22)20-17(15)23/h4,6-7,15H,1-3,5,8-11H2,(H,20,22,23) |
InChI Key |
VMQNLNDBGJVXFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCCCCBr |
Origin of Product |
United States |
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